Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Beschreibung
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 907945-87-3, which serves as its unique molecular identifier in chemical databases. The IUPAC name reflects the complex structural arrangement, beginning with the ethyl ester functionality attached to the carboxylate group at position 2 of the imidazopyridine ring system. The systematic name specifically indicates the presence of a bromine atom at position 6 and a methyl group at position 7 of the fused ring system.
The molecular formula C11H11BrN2O2 provides essential information about the atomic composition, indicating eleven carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The InChI (International Chemical Identifier) string for this compound is 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3, which serves as a standardized representation of the molecular structure. The corresponding InChI Key KFYZFJNFCVMAEH-UHFFFAOYSA-N provides a shortened hash-based identifier that facilitates database searches and structural comparisons.
The systematic identification also encompasses the molecular descriptor MFCD09475851, which represents the compound's entry in the MDL (Molecular Design Limited) database system. This descriptor enables precise tracking of the compound across various chemical information systems and research databases. The compound's structural complexity necessitates careful attention to positional numbering within the imidazopyridine framework, where the imidazo[1,2-a]pyridine designation specifically indicates the fusion pattern between the five-membered imidazole ring and the six-membered pyridine ring.
| Property | Value |
|---|---|
| CAS Number | 907945-87-3 |
| Molecular Formula | C11H11BrN2O2 |
| Molecular Weight | 283.12 g/mol |
| MDL Number | MFCD09475851 |
| InChI Key | KFYZFJNFCVMAEH-UHFFFAOYSA-N |
Molecular Structure Elucidation Through Crystallographic Analysis
Crystallographic analysis of imidazopyridine derivatives reveals fundamental insights into the three-dimensional arrangements and molecular conformations of these heterocyclic systems. Single crystal X-ray diffraction techniques provide unambiguous determination of atomic positions within the crystal lattice, enabling detailed understanding of bond lengths, bond angles, and intermolecular interactions. The crystallographic examination of related imidazo[1,2-a]pyridine derivatives demonstrates that these compounds typically adopt planar or near-planar conformations for the fused ring system, with substituents showing specific orientational preferences based on steric and electronic factors.
Research on structurally related compounds indicates that the imidazole ring system in imidazo[1,2-a]pyridine derivatives maintains planarity with root mean square deviations typically below 0.062 Ångstroms. The pyridine ring within the fused system generally exhibits dihedral angles ranging from 2.90 to 4.91 degrees relative to the five-membered imidazole ring, demonstrating the relatively planar nature of the overall bicyclic framework. These structural parameters provide important reference points for understanding the conformational behavior of this compound and related compounds.
The crystal packing arrangements of imidazopyridine derivatives frequently involve hydrogen bonding interactions, particularly N-H···N hydrogen bonds that form chains propagating along specific crystallographic directions. Additional stabilizing interactions include C-H···π interactions that link molecular chains to form layered structures within the crystal lattice. The presence of halogen substituents, such as the bromine atom in the target compound, introduces additional intermolecular interactions that can significantly influence crystal packing arrangements and overall structural stability.
Crystallographic studies of imidazo[1,2-a]pyridine derivatives with various substitution patterns reveal that structural occupancy and conformational flexibility are influenced by the nature and position of substituents. The incorporation of electron-withdrawing groups such as bromine and electron-donating groups such as methyl creates distinct electronic environments that affect both intramolecular bond characteristics and intermolecular packing arrangements. These structural variations have implications for the compound's physical properties and potential applications in synthetic chemistry.
Comparative Analysis of Tautomeric Forms in Imidazopyridine Systems
Tautomeric equilibria in imidazopyridine systems represent a critical aspect of their structural chemistry, with significant implications for their chemical reactivity and biological activity. Computational studies employing density functional theory at the B3LYP/cc-pvdz level have revealed that different tautomeric forms of imidazopyridine derivatives exhibit varying stability profiles depending on substitution patterns and environmental conditions. The predominant tautomeric forms in gas phase calculations consistently show the IP1 tautomer as the most thermodynamically stable configuration across various substitution patterns.
The stability order of tautomeric forms in imidazopyridine systems follows the general pattern IP1 > IP2 > IP3 under gas phase conditions, though this ordering can be influenced by specific substituent effects. Electron-withdrawing substituents such as nitro groups and electron-donating substituents such as hydroxyl groups can alter the relative energetics of different tautomeric forms. The presence of halogen substituents, as in the case of the bromine atom in this compound, introduces additional electronic perturbations that affect tautomeric equilibria.
Solvent effects play a crucial role in determining tautomeric preferences in imidazopyridine systems. Polarizable continuum model calculations demonstrate that polar solvents increase the stability of all tautomeric forms compared to gas phase conditions, with the stabilization effects varying among different tautomers. The progression from nonpolar solvents such as benzene (dielectric constant 2.2) through moderately polar solvents such as tetrahydrofuran (dielectric constant 7.6) to highly polar solvents such as water (dielectric constant 78.4) shows systematic changes in relative tautomer energies.
Natural bond orbital analysis reveals distinct charge distribution patterns among different tautomeric forms of imidazopyridine derivatives. The nitrogen atoms in positions N9, N10, and N11 consistently exhibit the most negative charges across all tautomeric forms, while carbon atoms C1 and C2 show the most negative charges among carbon centers. These charge distributions provide insights into the electrophilic and nucleophilic reactivity patterns of different tautomeric forms, which is particularly relevant for understanding the chemical behavior of substituted derivatives such as this compound.
| Tautomer | Gas Phase Stability | Polar Solvent Stability | Dipole Moment Range |
|---|---|---|---|
| IP1 | Most Stable | Most Stable | 1.3-6.8 D |
| IP2 | Intermediate | Intermediate | 2.1-8.2 D |
| IP3 | Least Stable | Least Stable | 3.3-13.1 D |
The ring-chain-ring tautomerism observed in certain imidazopyridine derivatives adds another layer of complexity to the structural analysis of these systems. This phenomenon involves dynamic equilibria between cyclic and acyclic forms, which can be influenced by photochemical conditions and substituent effects. Understanding these tautomeric relationships is essential for predicting the behavior of this compound under various reaction conditions and for optimizing its synthetic applications.
Eigenschaften
IUPAC Name |
ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYZFJNFCVMAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649978 | |
| Record name | Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907945-87-3 | |
| Record name | Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with ethyl isocyanoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 7th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.
Major Products
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
6-Bromo-7-methylimidazo[1,2-a]pyridine: Lacks the ester group, making it less reactive in certain chemical transformations.
Ethyl 6-chloro-7-methylimidazo[1,2-a]pyridine-2-carboxylate: The chlorine atom provides different reactivity compared to the bromine atom.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits different biological activity due to the presence of an amide group instead of an ester group.
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Biologische Aktivität
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 907945-87-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family and is characterized by its unique fused bicyclic structure, which includes a bromine atom at the 6th position and a methyl group at the 7th position, with an ethyl ester group at the 2nd position. Its structural properties suggest diverse applications in medicinal chemistry and biological research.
- Molecular Formula : C11H11BrN2O2
- Molecular Weight : 283.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.
- Nucleic Acid Interference : It may interfere with DNA or RNA synthesis, impacting cellular functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridines exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value indicating effective growth inhibition in human cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests. Results indicated promising antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of imidazo[1,2-a]pyridines suggest that this compound may also have implications in neuropharmacology. The compound's ability to modulate neurotransmitter systems could provide insights into its potential use in treating neurodegenerative diseases .
Case Studies and Research Findings
Q & A
(Basic) What are the standard synthetic routes for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via a two-step protocol:
Condensation : React 2-aminopyridine derivatives with ethyl bromopyruvate in refluxing ethanol to form the imidazo[1,2-a]pyridine core .
Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) or bromine under controlled conditions. For example, achieved a 94.06% yield by optimizing reaction time and temperature .
Key Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
(Basic) Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., ester carbonyl at ~165 ppm, aromatic protons at 6.5–8.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀BrN₂O₂: 297.0) .
- X-Ray Crystallography : Resolves atomic positions and crystal packing (e.g., triclinic space group P1 with a = 7.588 Å, α = 70.655°) .
(Advanced) How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Solvent Selection : Refluxing ethanol minimizes side reactions compared to polar aprotic solvents .
- Catalyst Use : CuSO4·5H₂O (10 mol%) enhances cyclization efficiency in click chemistry steps .
- Temperature Control : Maintaining 80–100°C prevents premature decomposition of intermediates .
- Substrate Ratios : A 1:1 molar ratio of aminopyridine to ethyl bromopyruvate reduces dimerization .
Example : achieved 94.06% yield by optimizing bromination time and stoichiometry .
(Advanced) What computational methods predict electronic properties and pharmacokinetics?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulates solvation effects and binding affinities (e.g., with PI3Kα for anticancer activity) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS = 65–80) and CYP450 interactions .
- Topological Analysis (NCI, NBO) : Identifies non-covalent interactions (e.g., hydrogen bonds in crystal lattices) .
(Advanced) How are crystallographic data contradictions resolved using SHELX programs?
- Twinning : Use
TWINandBASFcommands in SHELXL to refine twinned data . - Disorder Modeling : Apply
PARTandSUMPconstraints to resolve atomic positional disorder . - High-Resolution Refinement : Utilize
SHELXL-2018with anisotropic displacement parameters for accurate thermal motion modeling .
Case Study : refined a triclinic structure with R1 = 0.048 using 4374 reflections .
(Advanced) How to design biological assays for anticancer potential evaluation?
- In Vitro Assays :
- In Vivo Models : Administer 10–50 mg/kg/day in xenograft mice to assess tumor volume reduction .
- Toxicology Screening : Evaluate hepatic/kidney function via ALT/AST and creatinine levels in Wistar rats .
(Basic) What are the medicinal chemistry applications of this compound?
- Intermediate for CDK Inhibitors : Used in cyclin-dependent kinase inhibitors for cancer therapy .
- Antiviral Agents : Modified to target RNA viruses (e.g., HIV) by introducing sulfonamide or hydrazone groups .
- Antiparasitic Derivatives : Exhibits activity against Entamoeba histolytica (IC₅₀ = 15 µM) .
(Advanced) How to reconcile discrepancies in biological activity across derivatives?
- Structure-Activity Relationship (SAR) : Vary substituents at the 6-bromo and 7-methyl positions to correlate with potency .
- Statistical Analysis : Use ANOVA to assess significance of IC₅₀ differences (e.g., p < 0.05 for electron-withdrawing groups) .
- Off-Target Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify selectivity issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
